Dong Meng,
Chunjie Gong,
Rajeev Kumar Sukumaran,
Dionysios D Dionysiou,
Zhaosong Huang,
Ruirui Li,
Yuling Liu,
Yan Ji,
Pengfei Gu,
Xiangyu Fan,
Qiang Li
PMID: 33667990
DOI:
10.1016/j.biortech.2021.124912
Abstract
The active sludge treating propylene oxide saponification wastewater has heavy salt concentration and is hard to treat. The integration of the residual sludge treatment with polyhydroxyalkanoates (PHA) production may provide an economic and environment friendly solution. PHA production was therefore studied in two sequencing biological reactors with effective volume of 30 L using the active sludge. The two reactors, named as SBR-I and SBR-II, were fed with acetic acid, and a mixture of acetic acid and propionic acid respectively. PHA was obtained with a yield of 9.257 g/L in SBR-II. Also, the proportion of 3-hydroxyvalarate was enhanced from 5% to 30% in comparison to SBR-I (5.471 g/L). Illumina MiSeq and Pacific Biosciences sequencing platforms were used to evaluate the community structure, which revealed that the bacterial genera showed a high degree of diversity in the PHA accumulating microbial community. Azoarcus was the most dominant PHA accumulating microorganism after acclimation.
Nusrat Zehra,
Tahira Mohsin Ali,
Abid Hasnain
PMID: 33476623
DOI:
10.1016/j.ijbiomac.2021.01.096
Abstract
This study describes the effects of hydroxypropylation (HP) on sorghum and corn cold water soluble (CWS) starches prepared via alcoholic alkaline treatment (AAT). Propylene oxide (5% and 12% on starch weight basis) was used to modify both sorghum and corn starches. SEM analysis revealed that HP modification prior to AAT altered the granular morphology of native CWS starches. The characteristic peaks at 2980.28 cm
and 2979.87 cm
indicated the presence of hydroxypropyl groups and the complete loss of the granular order for HS12-CWS (hydroxypropylated sorghum CWS starch treated with 12% propylene oxide based on dry starch weight) and HC12-CWS (hydroxypropylated corn CWS starch treated with 12% propylene oxide based on dry starch weight) starches. Increase in swelling power and water binding capacity of HP modified CWS starches was observed. However, Percent transmittance was significantly reduced due to fragmented water-soluble granules. HP-modified CWS starch gels exhibited a more rigid gel network. Broader linear viscoelastic range suggesting greater stability and well dispersed behavior of HP-CWS starches. High G' values of HP-CWS starches were due to the ordered and elastic gel network that resisted deformation. Furthermore, all HP-CWS starches exhibited higher shear and thermal resistance compared to unmodified CWS starches.
Akimitsu Miyaji,
Keita Satou,
Toshihide Baba
PMID: 32828830
DOI:
10.1016/j.jbiotec.2020.08.006
Abstract
Particulate methane monooxygenase (pMMO) is a membrane protein embedded in the intracytoplasmic membrane of methane-oxidizing bacteria. Structural analysis of pMMO showed the existence of a hydrophilic region exposed outside of the bacterial membrane. To obtain information regarding the role of this hydrophilic region in the enzymatic function of pMMO, trypsin proteolysis of the membrane-bound form of pMMO from Methylosinus trichosporium OB3b was performed at 4 °C. The polypeptides produced by this hydrolysis were analyzed by polyacrylamide gel electrophoresis and MALDI-TOF/TOF. Furthermore, the influence of this tryptic digestion on the methane hydroxylation and propene epoxidation enzymatic activities of pMMO was investigated. Among the three subunits of pMMO, PmoB and PmoC were hydrolyzed by trypsin, but PmoA was not. With 10 mg L
trypsin, both terminal regions or the C-terminal region of PmoC polypeptide was selectively hydrolyzed. Furthermore, the stability of pMMO was decreased by this digestion. These results indicate that PmoC plays a role in maintaining the stability of pMMO in vitro. On the other hand, the digestion of PmoB with 100 mg L
trypsin produced several polypeptides, indicating that trypsin digestion occurs at several sites of the hydrophilic region of PmoB. Hydrolysis led to a decrease in pMMO activity towards methane hydroxylation and propene epoxidation. These results indicate that the hydrophilic region of PmoB is critically important for the enzymatic function of pMMO, which is consistent with the models of the functional mechanism of pMMO proposed so far.
Tasuku Horiuchi,
Kazuaki Rikiyama,
Kenji Sakanaya,
Yusuke Sanada,
Keisuke Watanabe,
Misako Aida,
Yukiteru Katsumoto
PMID: 32238621
DOI:
10.5650/jos.ess20026
Abstract
A poly(ethylene oxide) (PEO)-poly(propylene oxide) (PPO) alternating multiblock (AMB) copolymer with various molecular weights was prepared via precipitation fractionation from an acetone/n-hexane mixture. The cloud point (T
) of the aqueous solution of PEO-PPO AMB copolymer decreased as the number-average molecular weight of the sample increased. This phenomenon is generally observed for certain homopolymer systems having a lower critical solution temperature, such as PEO/water and poly(N,N-diethylacrylamide)/water systems. The relationship between the T
of the solutions and the number of monomer units of the AMB copolymer suggests that the Shultz-Flory theory is applicable to this system.
William Bains
PMID: 31992890
DOI:
10.1038/d41586-020-00187-1
Abstract
Phuong H L Tran,
Tao Wang,
Wang Yin,
Thao T D Tran,
Hridika T Barua,
Yumei Zhang,
Snehal B Midge,
Tuong N G Nguyen,
Beom-Jin Lee,
Wei Duan
PMID: 31207280
DOI:
10.1016/j.ijpharm.2019.06.028
Abstract
Despite their great potential, the nano-sized extracellular vesicles are yet to become effective delivery systems for poorly water-soluble drugs. Here, we present a novel platform of exosomes as a drug delivery system by engineering of a poorly water-soluble drug into a poloxamer-based molecular nanostructured dispersion composed of a hydrophilic and a hydrophobic moiety for an enhanced anticancer efficacy. For the first time, aspirin was loaded into exosomes as an anticancer agent via a one-step fabrication combining the nano-matrix formation of the nanostructured dispersion and exosomes loading. Our approach could transform crystalline aspirin to a nanoamorphous form in the nano-matrix structured exosomes, leading to increased drug encapsulation efficiency for exosomes, improved dissolution and strongly enhanced cytotoxicity of aspirin to cancer cells. Interestingly, cytotoxicity of aspirin to both breast and colorectal cancer cells could be strongly enhanced by the nanoamorphous aspirin-loaded exosomes, and this cytotoxic effect was more pronounced to parental cells of the exosomes, reminiscent of homing effect. Hence, this study has pioneered a novel nanoplatform of nanoamorphous exosomal delivery system to transform an anti-inflammatory drug into a potent anti-cancer agent.
Wen-Zhen Wang,
Kai-Yue Zhang,
Xin-Gang Jia,
Li Wang,
Lei-Lei Li,
Wei Fan,
Li Xia
PMID: 32911616
DOI:
10.3390/molecules25184095
Abstract
Based on the ligand H
Salen-8
Bu (salen-
), a new dinuclear cobalt complex (salen-
)[Co(III)TFA]
(salen-
= 3,5-di-
-butylsalicylaldehyde-3,3'-diaminobiphenylamine; TFA = trifluoroacetic acid) has been firstly synthesized and characterized. It shows high catalytic activity for the copolymerization of propylene oxide (PO) and carbon dioxide (CO
), yielding regioregular poly(propylene carbonate) (PPC) with little generation of propylene carbonate (PC) by-product. It has been found that (salen-
)[Co(III)TFA]
shows higher activity at milder conditions, generating a polymer with maximum Mn of 293 kg/mol and a narrow molecular weight distribution PDI of 1.35. The influences of reaction time, CO
pressure, reaction temperature, nature of the cocatalyst, catalyst dosage and substrate concentration on the molecular weight, yield and selectivity of the polymer were explored in detail. The results showed that the (salen-
)[Co(III)TFA]
/[PPN]TFA catalyst system demonstrated a remarkable TOF as high as 735 h
. In addition, a hypothetical catalytic reaction mechanism was proposed based on density functional theory (DFT) calculations and the catalytic reaction results of the (salen-
)[Co(III)TFA]
.
Lan-Fang Hu,
Dan-Jing Chen,
Jia-Liang Yang,
Xing-Hong Zhang
PMID: 31936276
DOI:
10.3390/molecules25020253
Abstract
The copolymerization of biorenewable succinic anhydride (SA) with propylene oxide (PO) is a promising way to synthesize biodegradable aliphatic polyesters. However, the catalytic systems for this reaction still deserve to be explored because the catalytic activity of the reported catalysts and the molecular weights of produced polyesters are unsatisfied. Herein, we investigate the copolymerization of SA with PO catalyzed by the organoborane/base pairs. The types of Lewis bases, organoboranes, and their loadings all have a large impact on the activity and selectivity of the copolymerization. High ester content of >99% was achieved when performed the PO/SA copolymerization using triethyl borane (TEB)/phosphazene base P1-
-Bu (
-BuP
) pair with a molar ratio of 1/1 at 30-80 °C. Using TEB/
-BuP
pair with the molar ratio of 4/1 at 80 °C, the turnover of frequency (TOF) was up to 128 h
and clearly higher than the known TOF values (0.5-34 h
) of the PO/SA copolymerization by previously reported catalysts. The number-average molecular weights (
s) of the resultant polyesters reached up to 20.4 kg/mol when copolymerization was carried out using TEB/
-BuP
(1/1, in molar ratio) at 30 °C.
Veronika Furlan,
Urban Bren
PMID: 31973096
DOI:
10.3390/ijms21030695
Abstract
[6]-Gingerol from ginger has received considerable attention as a potential cancer therapeutic agent because of its chemopreventive and chemotherapeutic effects, as well as its safety. In the current study, we examined [6]-gingerol as a natural scavenger of nine ultimate chemical carcinogens to which we are frequently exposed: glycidamide, styrene oxide, aflatoxin B1 exo-8,9-epoxide,
-propiolactone, ethylene oxide, propylene oxide, 2-cyanoethylene oxide, chloroethylene oxide, and vinyl carbamate epoxide. To evaluate [6]-gingerol efficacy, we expanded our research with the examination of glutathione-the strongest natural scavenger in human cells. The corresponding activation free energies were calculated using Hartree-Fock method with three flexible basis sets and two implicit solvation models. According to our results, [6]-gingerol proves to be an extremely effective scavenger of chemical carcinogens of the epoxy type. On the other hand, with the exception of aflatoxin B1 exo-8,9-epoxide, glutathione represents a relatively poor scavenger, whose efficacy could be augmented by [6]-gingerol. Moreover, our quantum mechanical study of the alkylation reactions of chemical carcinogens with [6]-gingerol and glutathione provide valuable insights in the reaction mechanisms and the geometries of the corresponding transition states. Therefore, we strongly believe that our research forms a solid basis for further computational, experimental and clinical studies of anticarcinogenic properties of [6]-gingerol as well as for the development of novel chemoprophylactic dietary supplements. Finally, the obtained results also point to the applicability of quantum chemical methods to studies of alkylation reactions related to chemical carcinogenesis.
Lei Yang,
Li Jing,
Yizu Jiao,
Lufei Wang,
Julie T Marchesan,
Steven Offenbacher,
Mark H Schoenfisch
PMID: 31361146
DOI:
10.1021/acs.molpharmaceut.9b00671
Abstract
The in vivo antibacterial activity of NO-releasing hyperbranched polymers was evaluated against
, a key oral pathogen associated with periodontitis, using a murine subcutaneous chamber model. Escalating doses of NO-releasing polymers (1.5, 7.5, and 37.5 mg/kg) were administered into a
-infected chamber once a day for 3 days. Chamber fluids were collected on day 4, with microbiological evaluation indicating a dose-dependent bactericidal action. In particular, NO-releasing polymers at 37.5 mg/kg (1170 μg of NO/kg) achieved complete bacterial eradication (>6-log reduction in bacterial viability), demonstrating greater efficacy than amoxicillin (∼4-log reduction in bacterial viability), a commonly used antibiotic. Time-kill assays further revealed that largest dose (37.5 mg/kg; 1170 μg of NO/kg) resulted in ∼3-log killing of
after only a single dose. Based on these results, the potential clinical utility of NO-releasing hyperbranched polymers appears promising, particularly for oral health applications.